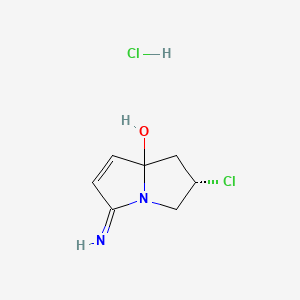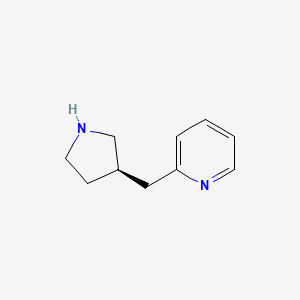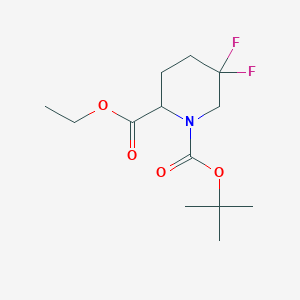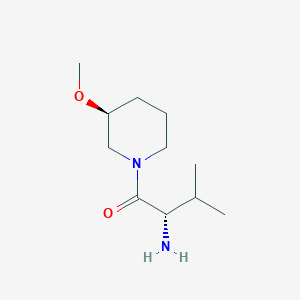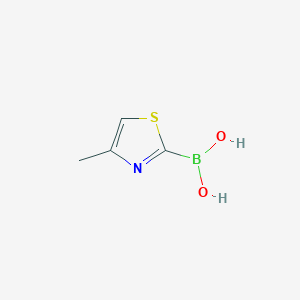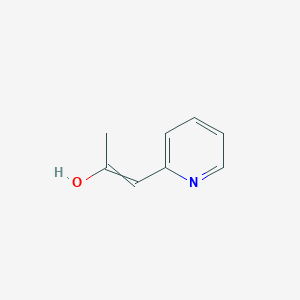![molecular formula C14H22O3 B11751063 (5R)-5-{[(1S,2R,5S)-5-methyl-2-(propan-2-yl)cyclohexyl]oxy}-2,5-dihydrofuran-2-one](/img/structure/B11751063.png)
(5R)-5-{[(1S,2R,5S)-5-methyl-2-(propan-2-yl)cyclohexyl]oxy}-2,5-dihydrofuran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5R)-5-{[(1S,2R,5S)-5-methyl-2-(propan-2-yl)cyclohexyl]oxy}-2,5-dihydrofuran-2-one is a complex organic compound with a unique structure that includes a furanone ring and a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-{[(1S,2R,5S)-5-methyl-2-(propan-2-yl)cyclohexyl]oxy}-2,5-dihydrofuran-2-one typically involves multiple steps, including the formation of the furanone ring and the attachment of the cyclohexyl group. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(5R)-5-{[(1S,2R,5S)-5-methyl-2-(propan-2-yl)cyclohexyl]oxy}-2,5-dihydrofuran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(5R)-5-{[(1S,2R,5S)-5-methyl-2-(propan-2-yl)cyclohexyl]oxy}-2,5-dihydrofuran-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5R)-5-{[(1S,2R,5S)-5-methyl-2-(propan-2-yl)cyclohexyl]oxy}-2,5-dihydrofuran-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- **(5R)-5-{[(1S,2R,5S)-5-methyl-2-(propan-2-yl)cyclohexyl]oxy}-2,5-dihydrofuran-2-one shares structural similarities with other furanone derivatives and cyclohexyl-containing compounds.
Other similar compounds: include various furanones and cyclohexyl ethers.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C14H22O3 |
|---|---|
Molecular Weight |
238.32 g/mol |
IUPAC Name |
(2R)-2-[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl]oxy-2H-furan-5-one |
InChI |
InChI=1S/C14H22O3/c1-9(2)11-5-4-10(3)8-12(11)16-14-7-6-13(15)17-14/h6-7,9-12,14H,4-5,8H2,1-3H3/t10-,11+,12-,14+/m0/s1 |
InChI Key |
URWJVUPZIGIVFZ-KZVDOYCCSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H]([C@H](C1)O[C@H]2C=CC(=O)O2)C(C)C |
Canonical SMILES |
CC1CCC(C(C1)OC2C=CC(=O)O2)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


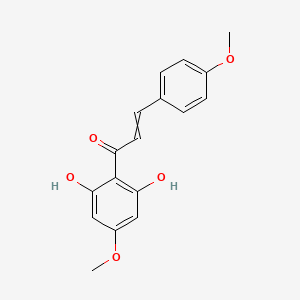
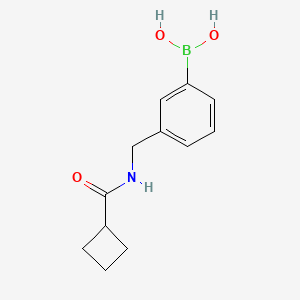
![17-Ethyl-17-methyl-15,16-dihydrocyclopenta[a]phenanthrene](/img/structure/B11751024.png)
![3-cyclopropyl-N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-methyl-1H-pyrazol-5-amine](/img/structure/B11751025.png)
![(NZ)-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]hydroxylamine](/img/structure/B11751026.png)
![[(1-ethyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11751028.png)
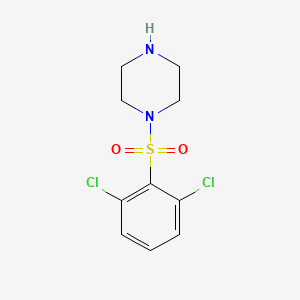
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11751044.png)
